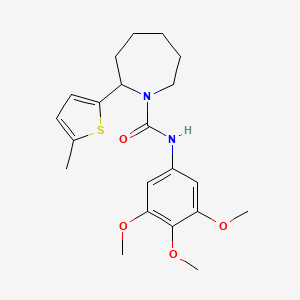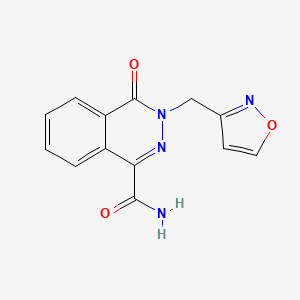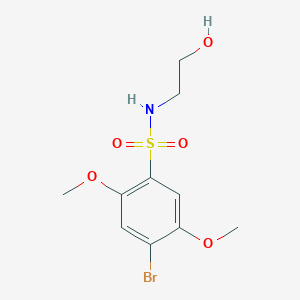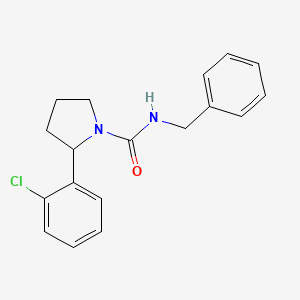![molecular formula C21H27N3O B4463449 3-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B4463449.png)
3-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Overview
Description
3-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is a synthetic compound that belongs to the class of acyl piperazine opioids. These compounds are known for their potent analgesic properties and are often used in scientific research to study pain mechanisms and opioid receptor interactions .
Preparation Methods
The synthesis of 3-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenyl and 4-methylpiperazine as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an amide bond between the 4-methylphenyl and the 4-methylpiperazine.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Scientific Research Applications
3-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide involves its interaction with opioid receptors, particularly the µ opioid receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release and modulation of pain perception . The molecular targets include G-protein coupled receptors and ion channels involved in pain signaling .
Comparison with Similar Compounds
Similar compounds to 3-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide include:
2-methyl-AP-237: Another acyl piperazine opioid with similar analgesic properties.
AP-237 (bucinnazine): Known for its potent analgesic effects and used in similar research applications.
AP-238: A compound with similar structure and pharmacological profile.
para-methyl-AP-237: Another analog with comparable effects and uses.
The uniqueness of this compound lies in its specific structural modifications that enhance its binding affinity to opioid receptors and its potential for use in pain management research .
Properties
IUPAC Name |
3-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17-3-5-18(6-4-17)7-12-21(25)22-19-8-10-20(11-9-19)24-15-13-23(2)14-16-24/h3-6,8-11H,7,12-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVETZDVQVKBBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{6-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine](/img/structure/B4463381.png)



![N-(2-Fluorophenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4463418.png)
![L-Leucine,N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-](/img/structure/B4463425.png)
![4-methyl-3-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4463426.png)
![1-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}propan-1-one](/img/structure/B4463433.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4463442.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4463445.png)
![2-{[2-(1-azepanyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4463451.png)
![2-chloro-N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4463452.png)

![4-[(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4463455.png)
